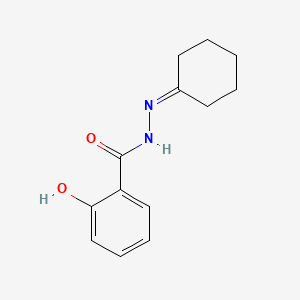

N'-cyclohexylidene-2-hydroxybenzohydrazide

CAS No.: 100615-79-0

Cat. No.: VC16024863

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100615-79-0 |

|---|---|

| Molecular Formula | C13H16N2O2 |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | N-(cyclohexylideneamino)-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17) |

| Standard InChI Key | HBPTVARBHZVJLD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1 |

Introduction

Structural Characteristics and Molecular Conformation

The molecular structure of N'-cyclohexylidene-2-hydroxybenzohydrazide is defined by its C₁₃H₁₆N₂O₂ formula, featuring a benzoic acid backbone substituted with a hydroxy group at the 2-position and a cyclohexylidene-hydrazide functional group . X-ray crystallography reveals that the cyclohexylidene ring adopts a chair conformation, a stable geometric arrangement that minimizes steric strain . Intramolecular N–H···O hydrogen bonding between the hydrazide nitrogen and the hydroxyl oxygen further stabilizes the molecule, creating a planar arrangement between the benzene ring and the central C(O)NHN fragment (dihedral angle: 4.9 Å) .

In the crystalline state, intermolecular O–H···O hydrogen bonds propagate along the axis, forming extended chains that enhance lattice stability . These structural features are critical for understanding the compound’s reactivity and interactions with biological targets.

Synthetic Methodologies and Optimization

The synthesis of N'-cyclohexylidene-2-hydroxybenzohydrazide typically involves a condensation reaction between cyclohexanone and salicyloyl hydrazide under reflux conditions in ethanol . Alternative protocols utilize microwave irradiation to accelerate reaction kinetics, a green chemistry approach that reduces energy consumption and improves yields . For instance, Luo et al. (2007) reported a 68–81% yield for analogous hydrazide derivatives using microwave-assisted synthesis .

Table 1: Comparative Synthesis Conditions

| Parameter | Conventional Reflux | Microwave Irradiation |

|---|---|---|

| Reaction Time | 30–60 minutes | 5–10 minutes |

| Temperature | 353 K | 393 K |

| Yield (%) | 60–75 | 68–81 |

| Solvent | Ethanol | Solvent-free |

Optimization strategies include adjusting molar ratios (1:1 for cyclohexanone and hydrazide), solvent selection, and post-synthetic purification via recrystallization . Elemental analysis confirms purity, with reported values aligning closely with theoretical calculations (C: 67.29% observed vs. 67.22% calculated; H: 6.85% vs. 6.94%) .

Crystallographic and Spectroscopic Data

X-ray diffraction studies provide detailed insights into the compound’s crystal lattice.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | a = 18.376 Å, b = 5.339 Å, c = 12.944 Å |

| β Angle | 102.24° |

| Volume | 1240.9 ų |

| Z (Formula Units) | 4 |

Spectroscopic characterization via FTIR confirms the presence of N–H (3280 cm⁻¹), C=O (1660 cm⁻¹), and O–H (3450 cm⁻¹) stretches, while ¹H-NMR reveals signals for aromatic protons (δ 6.8–7.5 ppm) and cyclohexylidene methylenes (δ 1.2–2.1 ppm) .

Comparative Analysis with Structural Analogs

N'-Cyclohexylidene-2-hydroxybenzohydrazide belongs to a broader class of hydrazone derivatives, each with distinct physicochemical profiles:

Table 3: Comparison with Analogous Hydrazides

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N'-Benzoylhydrazide | Benzoyl substitution | Antioxidant, antibacterial |

| N'-Phenylhydrazide | Phenyl group | Antimicrobial |

| N'-Pyridylhydrazide | Pyridine ring | Antifungal |

The cyclohexylidene group confers superior steric bulk and lipophilicity compared to phenyl or pyridyl analogs, potentially enhancing bioavailability and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume